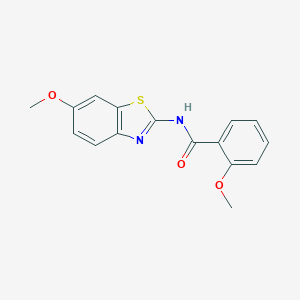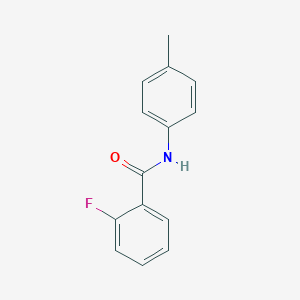![molecular formula C22H15ClN2O3 B246198 N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 1999 by the pharmaceutical company Bayer AG and has since been the subject of numerous scientific research studies.
Mecanismo De Acción
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This leads to the suppression of NF-κB-mediated gene expression, which is involved in the regulation of immune responses, inflammation, and cell survival. In addition, N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been shown to inhibit the activity of STAT3 and JAK2/STAT3, which are involved in the regulation of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the suppression of inflammation. It has also been shown to modulate the expression of several genes involved in these processes, including cytokines, chemokines, and growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 is its specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration in experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082, including the development of more potent and selective inhibitors of the IKK complex, the investigation of its effects on other signaling pathways, and the exploration of its therapeutic potential in a variety of diseases. Additionally, further studies are needed to better understand the mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 involves several steps, including the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This is then reacted with 3-aminophenylboronic acid to form the intermediate 3-(3-chlorobenzoyl)aminophenylboronic acid. The final step involves the reaction of this intermediate with 1-benzofuran-2-carboxylic acid to form N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082.
Aplicaciones Científicas De Investigación
N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide 11-7082 has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several important signaling pathways, including NF-κB, STAT3, and JAK2/STAT3, which play critical roles in the development and progression of these diseases.
Propiedades
Fórmula molecular |
C22H15ClN2O3 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-7-3-6-15(11-16)21(26)24-17-8-4-9-18(13-17)25-22(27)20-12-14-5-1-2-10-19(14)28-20/h1-13H,(H,24,26)(H,25,27) |
Clave InChI |
DWBPSGLGFNILQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)






